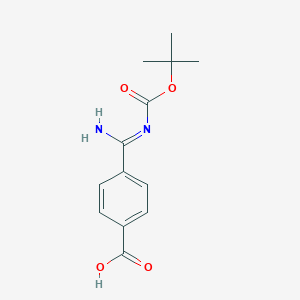

4-(Boc-amidino)-benzoic acid

Descripción general

Descripción

4-(tert-Butoxycarbonyl-amidino)-benzoic acid is a compound that features a benzoic acid core with a tert-butoxycarbonyl (Boc) protected amidino group attached to the para position. The Boc group is commonly used in organic synthesis to protect amine functionalities due to its stability under basic conditions and ease of removal under acidic conditions. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butoxycarbonyl-amidino)-benzoic acid typically involves the following steps:

Protection of the Amino Group: The amino group of the starting material is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Amidination: The protected amino compound is then reacted with an amidine source, such as an amidine hydrochloride, in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production methods for 4-(tert-Butoxycarbonyl-amidino)-benzoic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free amidino derivative.

Key Reagents and Conditions :

-

Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C for 1–4 hours .

-

Hydrochloric acid (HCl) in dioxane for milder deprotection .

Products :

-

Deprotection generates 4-amidinobenzoic acid, which is highly reactive in subsequent nucleophilic or coupling reactions .

Example Protocol :

| Step | Reagent/Condition | Time | Product |

|---|---|---|---|

| 1 | TFA/DCM (1:1), 25°C | 2 hr | 4-Amidinobenzoic acid |

Substitution Reactions

The amidino group participates in nucleophilic substitution, enabling functionalization.

Key Reagents and Conditions :

-

Amines/Thiols : Reacted in polar aprotic solvents (e.g., DMF) with bases like triethylamine (TEA) .

-

Cyanate Ion : Introduced via diazotization (NaNO₂/HCl) for cyano group substitution .

Products :

Example Reaction Pathway :

-

Diazotization of 4-amidinobenzoic acid with NaNO₂/HCl at -5°C.

-

Cyanate ion addition to form 4-cyanobenzoic acid derivatives .

Oxidation and Reduction

The benzoic acid core undergoes redox transformations.

Oxidation

Reagents :

Applications :

Reduction

Reagents :

Example Outcomes :

| Starting Material | Reagent | Product |

|---|---|---|

| 4-(Boc-amidino)-benzoic acid | LiAlH₄, THF | 4-(Boc-amidino)-benzyl alcohol |

Biochemical Pathway Interactions

While not a direct chemical reaction, the compound interacts with enzymes in biochemical assays:

-

PptT Inhibition : Binds Mycobacterium tuberculosis phosphopantetheinyl transferase (PptT), disrupting CoA binding and inhibiting bacterial growth .

-

Mechanism : The amidino group forms hydrogen bonds with PptT’s active site, while the Boc group stabilizes hydrophobic interactions .

Key Data :

| Assay Type | IC₅₀ (μM) | MIC₉₀ (μM) | Source |

|---|---|---|---|

| Fluorescence Polarization | 0.27 | - | |

| BpsA Kinetic | 2.3 | 3.1 |

Stability and Environmental Factors

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Enzyme Inhibition

One of the primary applications of 4-(Boc-amidino)-benzoic acid is its role as an enzyme inhibitor. Research has demonstrated that amidine derivatives can serve as potent inhibitors for various enzymes, including serine proteases. These enzymes are crucial in numerous biological processes, and their inhibition can lead to therapeutic effects against diseases such as cancer and infectious diseases like tuberculosis .

Case Study: Tuberculosis Treatment

- A study investigated the inhibition of phosphopantetheinyl transferase, an essential enzyme for Mycobacterium tuberculosis survival. Compounds similar to this compound showed promising inhibitory activity, indicating potential for developing new tuberculosis treatments .

Synthetic Applications

2.1 Synthesis of Heterocycles

This compound is utilized in the synthesis of various heterocyclic compounds. Its amidine functionality allows for diverse reactions, facilitating the construction of complex molecules through condensation reactions. For instance, it has been involved in one-pot syntheses yielding vic-amidino heteroaromatic acids from dinitriles .

Table 1: Synthesis Overview

| Reaction Type | Starting Material | Product | Yield (%) |

|---|---|---|---|

| Condensation | Dinitriles | Vic-amidino acids | 75-90 |

| Esterification | Amidino acids | Esters | 80-95 |

3.1 Antitumor Activity

Research has indicated that derivatives of this compound exhibit antitumor properties. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines, making them candidates for further development as anticancer agents .

Case Study: Antitumor Efficacy

- A series of derivatives were synthesized and tested against human tumor cell lines (e.g., HCT116, Mia-PaCa2). The results demonstrated significant growth inhibition, suggesting that modifications to the Boc-amidino structure could enhance biological activity .

Chemical Biology

4.1 Carbohydrate Recognition

The ability of this compound to interact with carbohydrates has been explored in chemical biology contexts. Its structure allows it to bind selectively to certain carbohydrate moieties, which can be leveraged in drug design and development targeting glycoproteins or glycolipids involved in disease processes .

Mecanismo De Acción

The mechanism of action of 4-(tert-Butoxycarbonyl-amidino)-benzoic acid involves its ability to protect amino groups during chemical reactions. The Boc group stabilizes the amino functionality, preventing unwanted side reactions. Upon deprotection, the free amidino group can interact with various molecular targets, such as enzymes or receptors, influencing their activity and function .

Comparación Con Compuestos Similares

Similar Compounds

4-(tert-Butoxycarbonyl-amino)-benzoic acid: Similar structure but with an amino group instead of an amidino group.

4-(tert-Butoxycarbonyl-amidino)-phenylacetic acid: Similar structure but with a phenylacetic acid core instead of a benzoic acid core.

Uniqueness

4-(tert-Butoxycarbonyl-amidino)-benzoic acid is unique due to its specific combination of a benzoic acid core and a Boc-protected amidino group. This combination provides distinct reactivity and stability, making it valuable in various synthetic and research applications .

Actividad Biológica

4-(Boc-amidino)-benzoic acid, a compound characterized by its amidine group and benzoic acid structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the context of cancer and inflammation. The compound acts as an inhibitor of specific enzymes involved in cellular proliferation and inflammatory responses.

Target Enzymes:

- Matrix Metalloproteinases (MMPs): These enzymes play a critical role in the degradation of extracellular matrix components, which is vital in cancer metastasis. Inhibition of MMPs by this compound may reduce tumor invasion and metastasis.

- Cyclin-dependent Kinases (CDKs): By inhibiting CDKs, the compound can disrupt the cell cycle, leading to decreased proliferation of cancer cells.

Antitumor Activity

Recent studies have demonstrated the antitumor effects of this compound against various cancer cell lines. The compound exhibits dose-dependent cytotoxicity, as summarized in Table 1.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| SK-N-AS Neuroblastoma | 15.0 | Significant inhibition of growth |

| T98G Glioblastoma | 12.5 | Induction of apoptosis |

| C6 Glioblastoma | 20.0 | Cell cycle arrest |

Anti-inflammatory Activity

In addition to its antitumor properties, this compound has shown promising anti-inflammatory effects. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 .

Case Studies

-

In Vitro Study on Cancer Cells:

A study evaluated the effects of this compound on SK-N-AS neuroblastoma cells. Results indicated that treatment with the compound led to a significant reduction in cell viability (IC50 = 15 µM) and induced apoptosis through caspase activation . -

In Vivo Efficacy:

In a mouse model of glioblastoma, administration of this compound resulted in a marked decrease in tumor size compared to control groups. The treatment was well-tolerated with no significant adverse effects noted .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential. Preliminary studies suggest that the compound has moderate bioavailability and reaches peak plasma concentrations within a few hours post-administration. Further investigations are required to elucidate its metabolic pathways and elimination routes.

Propiedades

IUPAC Name |

4-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c1-13(2,3)19-12(18)15-10(14)8-4-6-9(7-5-8)11(16)17/h4-7H,1-3H3,(H,16,17)(H2,14,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBLWJKHTKYGZTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N=C(C1=CC=C(C=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)/N=C(/C1=CC=C(C=C1)C(=O)O)\N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40596331 | |

| Record name | 4-[N'-(tert-Butoxycarbonyl)carbamimidoyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153074-91-0 | |

| Record name | 4-[N'-(tert-Butoxycarbonyl)carbamimidoyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 153074-91-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.